1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-3-yl)urea
Description
1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-3-yl)urea is a synthetic urea derivative featuring a pyrrolidinone core substituted with a 4-methoxyphenyl group and a pyridin-3-yl urea moiety. The 4-methoxyphenyl group may enhance lipophilicity and membrane permeability, while the pyridin-3-yl group could facilitate hydrogen bonding or π-π stacking interactions with biological targets.
Properties
IUPAC Name |
1-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-pyridin-3-ylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3/c1-24-15-6-4-14(5-7-15)21-11-13(9-16(21)22)20-17(23)19-12-3-2-8-18-10-12/h2-8,10,13H,9,11H2,1H3,(H2,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMWRWQWFBDCFAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-3-yl)urea typically involves multi-step organic reactions. One common route includes the formation of the pyrrolidinone ring through a cyclization reaction, followed by the introduction of the methoxyphenyl group via electrophilic aromatic substitution. The final step involves the formation of the urea linkage through a reaction with an isocyanate derivative.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-3-yl)urea can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while reduction of the carbonyl group can produce a hydroxyl-substituted pyrrolidinone.
Scientific Research Applications
Antitumor Activity
Research has indicated that derivatives of urea compounds, including this one, exhibit significant antitumor effects. For instance, studies have shown that similar compounds demonstrate varying degrees of cytotoxicity against multiple cancer cell lines.
Key Findings :
- Compounds similar to 1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-3-yl)urea have shown promising results in inhibiting cell growth in various cancers, including melanoma and breast cancer.
Example GI50 Values :
| Cancer Type | GI50 (µM) |
|---|---|
| Non-small lung cancer | 1.7 |
| Prostate cancer | 15.9 |
| Ovarian cancer | 25.9 |
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Urea derivatives are noted for their broad-spectrum antibacterial effects.
Minimum Inhibitory Concentration (MIC) Values :
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.03–0.06 |
| Streptococcus pyogenes | 0.06–0.12 |
| Haemophilus influenzae | 0.25–1 |
Structure Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components:
- The presence of the pyrrolidine and pyridine rings is crucial for binding affinity to target proteins involved in tumor growth and bacterial resistance.
Case Studies
Several studies have highlighted the efficacy of compounds with similar structures:
- Antitumor Efficacy : A study reported that urea derivatives demonstrated selective cytotoxicity against various cancer cell lines, emphasizing the importance of structural modifications on therapeutic potential.
- Antimicrobial Properties : Research focusing on thiazole-containing urea derivatives revealed promising antibacterial activity, supporting the notion that structural variations can enhance therapeutic effectiveness.
Mechanism of Action
The mechanism of action of 1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-3-yl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The methoxyphenyl group and pyridinyl urea moiety play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes are compared below with key analogs, highlighting substituent effects, synthetic strategies, and biological activities.
Structural and Functional Comparison
Key Findings
Substituent Effects on Activity :
- Methoxy vs. Ethoxy : The target compound’s 4-methoxyphenyl group offers moderate lipophilicity, whereas its ethoxy analog (CAS 877640-52-3) may exhibit higher membrane permeability .
- Electron-Withdrawing Groups : Compounds with trifluoromethyl (e.g., 83) or nitro substituents (e.g., 15a) show enhanced anticancer activity, likely due to improved target binding or metabolic stability .
Heterocyclic Backbone Influence: Pyridine-ureas (e.g., 83) demonstrate direct anticancer activity, while pyrrolidinone-ureas (target compound) may require structural optimization for similar efficacy.
Synthetic Accessibility :
- Urea derivatives are commonly synthesized via isocyanate or carbamate intermediates (e.g., reaction of amines with aryl isocyanates, as in and ) . The target compound’s synthesis likely follows analogous routes, though substituent steric effects may require tailored conditions.
Biological Activity
1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-3-yl)urea is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C17H23N3O4
- Molecular Weight : 333.388 g/mol
- IUPAC Name : this compound
This compound features a pyrrolidinone ring, a methoxyphenyl group, and a pyridine moiety, contributing to its unique biological properties.
Biological Activity
Research indicates that this compound exhibits several biological activities:
1. Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. In particular, it shows promise in inhibiting certain kinases, which are crucial in cancer cell signaling pathways. The inhibition of these enzymes can lead to reduced proliferation of cancer cells.
2. Anticancer Properties
Studies have demonstrated that derivatives of this compound exhibit significant anticancer activity. For instance, compounds with similar structures have been shown to induce apoptosis in various cancer cell lines by activating intrinsic apoptotic pathways .
3. Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Some derivatives demonstrate effectiveness against a range of bacterial strains, suggesting potential applications in treating infections .
The precise mechanism of action involves interaction with specific molecular targets such as enzymes and receptors. The binding affinity to these targets modulates their activity, leading to various biological effects. For example, the compound may inhibit the activity of kinases involved in tumor growth and survival.
Research Findings and Case Studies
Several studies have documented the biological effects of related compounds:
Synthesis Methods
The synthesis of this compound typically involves the following steps:
- Formation of Pyrrolidinone Moiety : Cyclization reactions are employed to create the pyrrolidinone ring.
- Introduction of Methoxyphenyl Group : This is achieved through nucleophilic substitution.
- Coupling with Pyridine : Final coupling reactions form the complete urea structure.
Q & A
Q. What are the optimal synthetic routes for 1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-3-yl)urea, and how can purity be maximized?
Answer: The synthesis typically involves multi-step reactions:
- Step 1: Formation of the pyrrolidinone ring via cyclization of precursors like 4-methoxyphenylglycine derivatives under acidic or basic conditions.
- Step 2: Introduction of the pyridin-3-yl urea moiety via reaction with pyridin-3-yl isocyanate or carbodiimide-mediated coupling.
- Step 3: Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization (ethanol/water mixtures) to achieve >95% purity .
Key Considerations: Optimize reaction temperatures (60–80°C for urea coupling) and stoichiometry (1:1.2 molar ratio of pyrrolidinone intermediate to isocyanate) to minimize side products .
Q. How can researchers characterize the structural integrity of this compound?
Answer: Use a combination of:
- NMR Spectroscopy: ¹H/¹³C NMR to confirm substituent positions (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm, pyridinyl protons at δ 8.1–8.5 ppm) .
- Mass Spectrometry (HRMS): Verify molecular weight (calculated for C₁₈H₂₀N₄O₃: ~364.15 g/mol) with <2 ppm error .
- X-ray Crystallography: Resolve crystal packing and hydrogen-bonding patterns in the urea moiety (if single crystals are obtainable) .
Q. What stability profiles should be assessed during storage and handling?
Answer:
- Thermal Stability: Perform thermogravimetric analysis (TGA) to identify decomposition temperatures (expected >200°C for urea derivatives).
- Hydrolytic Stability: Test pH-dependent degradation (e.g., incubate in PBS at pH 7.4 and 2.0; monitor via HPLC). Urea bonds are prone to hydrolysis under strongly acidic/basic conditions .
- Light Sensitivity: Store in amber vials at –20°C to prevent photodegradation of the methoxyphenyl group .
Advanced Research Questions
Q. How does the methoxyphenyl substituent influence biological activity compared to halogenated analogs?
Answer:
- Mechanistic Insight: The 4-methoxyphenyl group enhances electron-donating effects, potentially increasing binding affinity to targets like kinases or GPCRs. Compare with halogenated analogs (e.g., 4-chlorophenyl) using molecular docking simulations (AutoDock Vina) to assess steric/electronic interactions .
- Case Study: In kinase inhibition assays, methoxy-substituted ureas showed 2–3x higher IC₅₀ values than chloro analogs due to improved hydrophobic interactions .
Q. What experimental strategies resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values)?
Answer:
- Standardize Assays: Use identical cell lines (e.g., HEK293 for receptor studies) and controls (e.g., staurosporine for apoptosis assays).
- Validate Solubility: Pre-dissolve in DMSO (<0.1% final concentration) to avoid aggregation artifacts. Confirm solubility via dynamic light scattering (DLS) .
- Reproducibility: Cross-validate data across labs using blinded studies or orthogonal assays (e.g., SPR vs. fluorescence polarization for binding affinity) .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with improved efficacy?
Answer:
- Modify Substituents: Replace the pyridinyl group with quinoline (larger aromatic system) or morpholine (increased polarity) to alter pharmacokinetics .
- Bioisosteric Replacement: Substitute the urea moiety with thiourea or carbamate to enhance metabolic stability .
- Data-Driven Design: Use QSAR models (e.g., CoMFA) to correlate logP, polar surface area, and IC₅₀ values from existing analogs .
Q. What advanced techniques elucidate the compound’s mechanism of action in complex biological systems?
Answer:
- Cellular Thermal Shift Assay (CETSA): Identify target proteins by measuring thermal stabilization upon compound binding .
- CRISPR-Cas9 Screens: Knock out suspected targets (e.g., PI3K isoforms) to confirm pathway-specific effects .
- Metabolomics: Profile changes in ATP/NADH levels via LC-MS to assess mitochondrial toxicity .
Q. How can researchers address challenges in scaling up synthesis for preclinical studies?
Answer:
- Flow Chemistry: Implement continuous-flow reactors for pyrrolidinone formation (residence time: 30 min, 80°C) to improve yield and reproducibility .
- Process Analytical Technology (PAT): Use in-line FTIR to monitor urea coupling in real time .
- Green Chemistry: Replace dichloromethane with cyclopentyl methyl ether (CPME) for safer large-scale purification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
